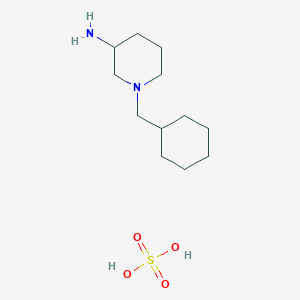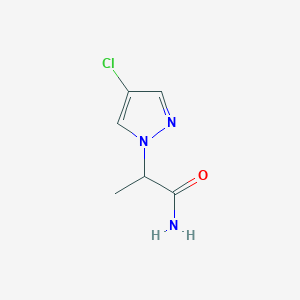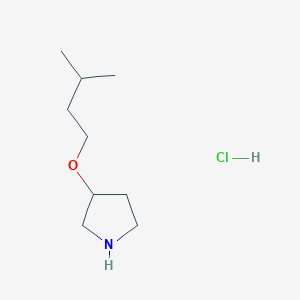
1-(Cyclohexylmethyl)piperidin-3-amine sulfate
Overview
Description
1-(Cyclohexylmethyl)piperidin-3-amine sulfate is a chemical compound with the molecular formula C₁₂H₂₄N₂·H₂SO₄ and a molecular weight of 294.41 g/mol. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethyl)piperidin-3-amine sulfate typically involves the reaction of cyclohexylmethylamine with piperidin-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable acid catalyst to facilitate the formation of the sulfate salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylmethyl)piperidin-3-amine sulfate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(Cyclohexylmethyl)piperidin-3-amine sulfate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound may be used in biochemical assays to study enzyme activities or receptor interactions.
Medicine: Research involving this compound could explore its potential as a precursor for pharmaceuticals.
Industry: It may be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(Cyclohexylmethyl)piperidin-3-amine sulfate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as its role in a biochemical assay or its potential pharmaceutical applications.
Comparison with Similar Compounds
1-(Cyclohexylmethyl)piperidin-3-amine sulfate can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar piperidine ring structure but may differ in their substituents.
Cyclohexylamine derivatives: These compounds contain a cyclohexyl group but may have different amine functionalities.
Uniqueness: The uniqueness of this compound lies in its specific combination of cyclohexylmethyl and piperidin-3-amine groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(cyclohexylmethyl)piperidin-3-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.H2O4S/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;1-5(2,3)4/h11-12H,1-10,13H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMYLTOZKNPLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391207.png)

![2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine hydrochloride](/img/structure/B1391209.png)
![(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid](/img/structure/B1391212.png)







![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)


